

Part 1: Structural Analysis & Theoretical Band Assignment

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Compound of Interest

Compound Name: *2-Fluoro-3-isopropoxybenzaldehyde*
CAS No.: *1204176-39-5*
Cat. No.: *B598108*

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The infrared spectrum of **2-Fluoro-3-isopropoxybenzaldehyde** is a composite of three distinct electronic environments: the electron-deficient benzaldehyde core, the electronegative ortho-fluorine, and the electron-donating meta-isopropoxy ether.

Electronic Effects on the Carbonyl (C=O)

The carbonyl stretching frequency is the primary diagnostic marker.^[1]

- Base Value: Unsubstituted benzaldehyde appears at $\sim 1703\text{ cm}^{-1}$.^[1]
- Ortho-Fluoro Effect: The fluorine atom at the C2 position exerts a strong inductive effect (-I), withdrawing electron density from the ring and shortening the C=O bond, potentially raising the frequency. However, this is often counterbalanced by field effects.^[1] In 2-fluorobenzaldehyde, the C=O stretch is observed at $1695\text{--}1700\text{ cm}^{-1}$.^[1]
- Meta-Isopropoxy Effect: The alkoxy group at C3 is electron-donating by resonance (+R), but this effect is attenuated in the meta position compared to para.^[1] The inductive withdrawal (-I) of the oxygen atom also plays a role.^[1]

- Net Prediction: The combined electronic environment typically results in a sharp, intense carbonyl band in the 1690–1705 cm^{-1} range.

Diagnostic Vibrational Table

The following assignments are synthesized from standard spectroscopic data of structural analogs validated against NIST databases.

Functional Group	Frequency Range (cm ⁻¹)	Intensity	Mode Description	Diagnostic Value
Aldehyde C-H	2840–2860 & 2730–2760	Medium	C-H Stretching (Fermi Resonance)	Critical: Distinguishes aldehyde from ketone/ester.[1] Appears as a distinct doublet.
Carbonyl (C=O)	1690–1705	Strong	C=O Stretching	Primary confirmation of aldehyde functionality.[1]
Aromatic Ring	1580–1610 & 1470–1500	Med-Strong	C=C Ring Stretching	Confirms aromaticity; split due to asymmetric substitution.[1]
Isopropyl (CH ₃)	1380 & 1370	Medium	C-H Bending (Gem-dimethyl)	Specific: The "isopropoxy doublet" confirms the ether tail integrity.
Aryl Ether (Ar-O-C)	1250–1280	Strong	C-O Asymmetric Stretch	Confirms the attachment of the isopropoxy group to the ring.
Aryl Fluoride (C-F)	1210–1240	Strong	C-F Stretching	Often overlaps with ether bands; creates a broad, intense "fingerprint" region.

OOP Bending	740–800	Strong	C-H Out-of-Plane Bending	Indicative of 1,2,3-trisubstituted benzene pattern. [1]
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Part 2: Experimental Protocol (ATR-FTIR)

Objective: To acquire a high-fidelity spectrum suitable for purity assessment and structural validation. Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture artifacts (OH bands) that mimic phenol impurities.[1]

Instrumentation & Parameters

- Instrument: FTIR Spectrometer (e.g., Bruker Tensor, PerkinElmer Spectrum).[1]
- Accessory: Diamond or ZnSe ATR Crystal (Single bounce).
- Resolution: 4 cm^{-1} . [1][2][3][4]
- Scans: 32 (Screening) or 64 (Final QC).
- Range: 4000–600 cm^{-1} . [1]

Step-by-Step Methodology

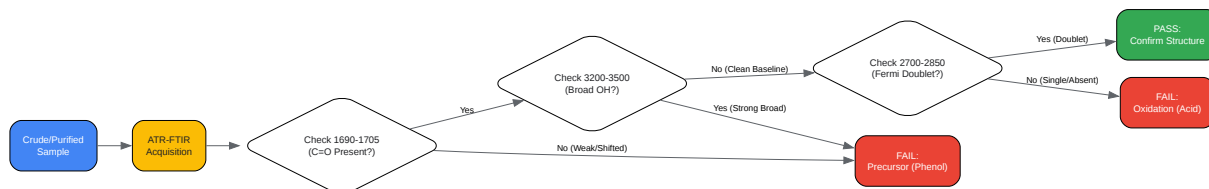
- System Blank: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum (air) to remove CO_2 (2350 cm^{-1}) and H_2O vapor contributions.[1]
- Sample Loading:
 - If Liquid/Oil: Place 10–20 μL of the neat oil on the crystal center.[1]
 - If Solid (Low MP): Place 5–10 mg of solid.[1] Apply pressure using the anvil clamp until the force gauge reaches the "High" or "Green" zone to ensure intimate contact.[1]
- Acquisition: Initiate the scan. Monitor the live interferogram for signal saturation (max amplitude should not exceed detector limits).

- Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing filters unless signal-to-noise is <math><500:1</math>, as this can obscure the Fermi resonance doublet.[1]

Part 3: Visualization of Analytical Logic

Workflow: From Synthesis to Spectral Validation

This diagram illustrates the decision-making process during the spectral analysis of the crude or purified intermediate.



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Figure 1: Logic gate for spectral validation. The presence of the Fermi doublet and absence of broad OH are the primary "Go/No-Go" criteria.

Part 4: Troubleshooting & Impurity Profiling

Distinguishing the target molecule from its synthetic precursors is the most valuable application of IR in this context.[1]

Common Impurities

Impurity	Origin	Spectral Signature (vs. Product)
2-Fluoro-3-hydroxybenzaldehyde	Unreacted Starting Material	Broad O-H stretch (3200–3550 cm^{-1}). The carbonyl shift may move to $\sim 1670 \text{ cm}^{-1}$ due to hydrogen bonding.
2-Bromopropane	Alkylating Reagent	Absence of Carbonyl.[1] Strong sp^3 C-H stretches.[1]
2-Fluoro-3-isopropoxybenzoic Acid	Oxidation Byproduct	Broad O-H (2500–3300 cm^{-1}) overlapping C-H.[1] Carbonyl shifts to $\sim 1680 \text{ cm}^{-1}$ (dimer).[1]

Handling Artifacts

- Water Vapor: Sharp, jagged peaks in the 3600–3800 cm^{-1} and 1500–1600 cm^{-1} regions indicate poor background subtraction. Action: Purge sample chamber with N_2 or re-run background.
- CO_2 Doublet: A strong doublet at 2350 cm^{-1} is atmospheric CO_2 . [1] Action: Ignore; does not interfere with fingerprint region.

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